molecular formula C24H19N3O2 B593513 RigidinC2 Cpd7 CAS No. 1616967-52-2

RigidinC2 Cpd7

Cat. No.: B593513
CAS No.: 1616967-52-2
M. Wt: 381.4
InChI Key: ZRRBLKLCAVULNS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

RigidinC2 Cpd7 plays a significant role in biochemical reactions, particularly in the context of microtubule dynamics. As a microtubule-targeting agent, this compound interacts with tubulin, the protein that makes up microtubules . The nature of this interaction is such that it disrupts the polymerization and depolymerization dynamics of microtubules, which are crucial for cell division .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its antiproliferative activity suggests that it can inhibit cell division, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with tubulin . By binding to tubulin, this compound disrupts the normal dynamics of microtubules, inhibiting their ability to polymerize and depolymerize. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

RigidinC2 Cpd7 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

RigidinC2 Cpd7 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

RigidinC2 Cpd7 is similar to other microtubule-targeting agents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure as an analog of marine alkaloid rigidins. This structural uniqueness may contribute to its specific binding properties and antiproliferative activity, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFQONOOVSKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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